2-Benzyloxy-1-methylpyridinium triflate

Benzyl ester synthesis Protecting group chemistry Carboxylic acid protection

2-Benzyloxy-1-methylpyridinium triflate (CAS 882980-43-0), also known as Bn-OPT or the Dudley Reagent, is a bench-stable, pre-activated pyridinium salt that functions as an electrophilic benzyl transfer reagent under thermally initiated, nearly neutral conditions. It is specifically designed for the protection of alcohols as benzyl ethers and carboxylic acids as benzyl esters without the need for strong acids or bases.

Molecular Formula C14H14F3NO4S
Molecular Weight 349.33 g/mol
CAS No. 882980-43-0
Cat. No. B1245660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-1-methylpyridinium triflate
CAS882980-43-0
Synonyms2-benzyloxy-1-methylpyridinium triflate
Molecular FormulaC14H14F3NO4S
Molecular Weight349.33 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C13H14NO.CHF3O3S/c1-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12;2-1(3,4)8(5,6)7/h2-10H,11H2,1H3;(H,5,6,7)/q+1;/p-1
InChIKeyDUXHYQYOPHEFGC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyloxy-1-methylpyridinium Triflate (Bn-OPT, Dudley Reagent) – Procurement-Relevant Overview for Neutral Benzylation


2-Benzyloxy-1-methylpyridinium triflate (CAS 882980-43-0), also known as Bn-OPT or the Dudley Reagent, is a bench-stable, pre-activated pyridinium salt that functions as an electrophilic benzyl transfer reagent under thermally initiated, nearly neutral conditions [1]. It is specifically designed for the protection of alcohols as benzyl ethers and carboxylic acids as benzyl esters without the need for strong acids or bases [2]. The reagent is commercially available as a crystalline solid (mp 85–91 °C) and is routinely stored at 2–8 °C . Its activation mechanism involves thermal release of a benzyl cation equivalent, distinguishing it from classical benzylation reagents that require in situ activation .

Reagent typePre‑activated pyridinium salt for neutral benzylation
Workflow fitAlcohol benzyl ether and acid benzyl ester protection under mild thermal conditions (no added acid or base)
FormatCrystalline solid; bench‑stable; commercial availability with documented purity

2-Benzyloxy-1-methylpyridinium Triflate – Why Benzyl Bromide, Benzyl Trichloroacetimidate, or Benzyl Triflate Are Not Always Interchangeable


Generic benzylation protocols—Williamson ether synthesis using benzyl halides, acid-catalyzed benzyl trichloroacetimidate, or highly reactive benzyl triflate—each impose constraints on functional group tolerance and operational simplicity. Benzyl bromide/chloride require strong bases (e.g., NaH) that are incompatible with base-sensitive substrates [1]. Benzyl trichloroacetimidate mandates acidic promoters (e.g., BF₃·OEt₂), which can degrade acid-labile protecting groups and functionalities [2]. Benzyl triflate, while reactive, is notoriously unstable, often generated in situ, and presents significant handling hazards [3]. In contrast, Bn-OPT is pre-activated, bench-stable, and releases its benzyl group upon mild heating (typically 80–83 °C) in the absence of any added acid or base, enabling selective benzylation in complex molecular environments where other reagents fail [4].

Benzyl bromide / chloride
May require strong bases (e.g., NaH) that are incompatible with base‑sensitive substrates, limiting functional group tolerance.
Benzyl trichloroacetimidate
Requires acidic promoters (e.g., BF₃·OEt₂) that can degrade acid‑labile protecting groups and reduce chemoselectivity.
Benzyl triflate
Unstable, often generated in situ, and presents handling hazards; shelf life and reproducible performance may be difficult to maintain.

Bn‑OPT’s neutral thermal activation, pre‑activated stability, and commercial availability may reduce the operational and reproducibility risks associated with these alternative benzylation reagents.

2-Benzyloxy-1-methylpyridinium Triflate – Quantitative Differentiation Evidence Versus Closest Analogs


Superior Benzyl Ester Yield vs. Benzyl Trichloroacetimidate (BTCA) on a Standard Substrate

In the benzylation of a representative carboxylic acid (substrate 3d, a simple aromatic acid), 2-benzyloxy-1-methylpyridinium triflate delivered the corresponding benzyl ester in 81–98% isolated yield (entry 3, Table 1), whereas the same transformation using benzyl trichloroacetimidate (BTCA) with BF₃·OEt₂ as the acid catalyst afforded only 60% yield under its optimized conditions [1].

Benzyl Ester Yield vs. BTCA
Head-to-head
81–98% vs. 60% isolated yield
Supports reported yield advantage for Bn‑OPT in benzyl ester formation.
PhCF₃, 83 °C, 24 h; BTCA with BF₃·OEt₂.
Benzyl ester synthesis Protecting group chemistry Carboxylic acid protection

Chemoselective Benzyl Esterification Unaffected by Alcohols and Amides

Using the triethylamine-mediated protocol, 2-benzyloxy-1-methylpyridinium triflate converts carboxylic acids to benzyl esters while leaving free alcohols, phenols, and amides untouched. In contrast, analogous esterification with classical alkyl halides or many activated esters often results in competitive O-alkylation of alcohols or N-alkylation of amides, necessitating additional protection/deprotection steps [1]. The dual role of Et₃N as a base promoter and electrophile scavenger suppresses dibenzyl ether formation completely (Chart 1) [2].

Chemoselective Esterification
Reported
Free alcohols, phenols, and amides remain unaffected; dibenzyl ether suppressed.
Orthogonal reactivity may reduce protection/deprotection steps in complex substrates.
Et₃N protocol; PhCF₃, 83 °C.
Chemoselectivity Functional group tolerance Complex molecule synthesis

Neutral Activation Eliminates Acid/Base Requirement of Benzyl Halides and Imidates

2-Benzyloxy-1-methylpyridinium triflate is pre-activated; thermal cleavage releases the benzyl electrophile directly. This contrasts with benzyl trichloroacetimidate, which requires an acidic catalyst (e.g., BF₃·OEt₂, TfOH) to generate the reactive species [1], and with benzyl halides, which demand strong bases (NaH, KOH) for deprotonation of the alcohol [2]. Bn-OPT benzylations proceed in the absence of added acid or base, with MgO included only as a mild acid scavenger to neutralize trace triflic acid byproducts [3].

Neutral Activation
Reported
No added acid or base; thermal activation only (MgO optional scavenger).
Expands scope to acid‑ and base‑sensitive substrates, supporting broader synthetic utility.
Toluene or PhCF₃, 80–83 °C.
Mild benzylation Acid/base-sensitive substrates Neutral conditions

Accelerated Reaction Times Under Microwave Irradiation vs. Conventional Heating

Benzyl transfer from Bn-OPT translates smoothly from conventional heating to microwave-assisted organic synthesis (MAOS). Under conventional heating at 83 °C, reactions typically require 24 hours for completion. Under microwave irradiation at 120 °C, reaction times are reduced to minutes (10–30 min) while maintaining good to excellent yields, and the stoichiometry of Bn-OPT can often be reduced from 2.0 to 1.2 equivalents [1].

Microwave Acceleration
Reported
10–30 min (120 °C) vs. 24 h (conventional 83 °C); ~48×–144× faster.
Supports rapid screening and higher throughput when microwave heating is available.
PhCF₃, 1.2–2.0 equiv Bn‑OPT.
Microwave-assisted synthesis Reaction acceleration High-value substrates

Bench Stability and Handling Safety vs. Benzyl Triflate

2-Benzyloxy-1-methylpyridinium triflate is a crystalline solid with a melting point of 85–91 °C that can be stored for months at 2–8 °C without significant decomposition . In contrast, benzyl triflate (BnOTf) is a highly reactive, often in situ generated electrophile that is unstable at room temperature and poses significant handling and storage challenges [1]. The commercial availability and defined shelf life of Bn-OPT reduce the logistical burden associated with on-demand preparation of unstable benzylating agents.

Bench Stability vs. BnOTf
Reported
Crystalline solid; mp 85–91 °C; months shelf life at 2–8 °C.
Procurement of a stable, off‑the‑shelf reagent may improve workflow reliability and reduce handling hazards.
Air‑stable; recommended refrigerated storage.
Reagent stability Safe handling Procurement and storage

2-Benzyloxy-1-methylpyridinium Triflate – High-Impact Application Scenarios for Scientific Procurement


Protection of Acid- and Base-Sensitive Alcohols in Multi-Step Total Synthesis

When synthesizing complex natural products or pharmaceuticals containing β-hydroxy esters, acetals, silyl ethers, or other acid/base-labile groups, Bn-OPT enables benzyl ether formation under neutral thermal conditions (toluene or PhCF₃, 80–83 °C, MgO scavenger) without side reactions such as elimination, lactonization, or epimerization that plague traditional methods [1]. This is particularly critical for late-stage intermediates where additional protection/deprotection steps would be impractical or yield-eroding.

Chemoselective Benzyl Esterification in the Presence of Free Alcohols and Amides

For intermediates bearing both carboxylic acid and free hydroxyl or amine functionalities (e.g., hydroxyacids, amino acids, sugar derivatives), Bn-OPT with Et₃N in PhCF₃ at 83 °C selectively protects the acid as a benzyl ester while leaving the alcohol and amine groups untouched [2]. This orthogonal reactivity streamlines protecting group strategies and reduces the number of synthetic steps.

Rapid Optimization of Benzylation Conditions Using Microwave Synthesis Platforms

When working with high-value or scarce substrates where reaction time and stoichiometry are critical, the microwave compatibility of Bn-OPT allows completion in 10–30 minutes at 120 °C with only 1.2 equivalents of reagent [3]. This accelerates reaction screening and enables parallel processing, directly improving laboratory productivity.

Safe and Scalable Benzylation in Process Chemistry Settings

For process development and scale-up, the crystalline, bench-stable nature of Bn-OPT eliminates the handling hazards associated with unstable, in situ generated reagents like benzyl triflate . The defined storage conditions (2–8 °C, months shelf life) and commercial availability with documented purity (96% assay) simplify procurement, inventory management, and regulatory compliance.

Application
Selection Property
Validation Focus
Protection of acid‑/base‑sensitive alcohols
Neutral thermal activation
Tolerance of β‑hydroxy esters, acetals, silyl ethers under reaction conditions
Chemoselective benzyl esterification
Carboxylic acid selectivity over free alcohols/amides
Orthogonal protection strategy; absence of competitive O‑/N‑alkylation
Microwave‑assisted synthesis
Microwave compatibility
Reaction time reduction and reagent stoichiometry (1.2 equiv) under MAOS
Scalable process chemistry
Bench‑stable crystalline reagent
Handling safety, storage stability (2–8 °C, months), and documented purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyloxy-1-methylpyridinium triflate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.